molecular formula C6H4ClF3N2O2 B11773182 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Cat. No.: B11773182
M. Wt: 228.55 g/mol
InChI Key: UGUQEMQVCQENDW-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in the compound imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a chlorinated pyridine derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is unique due to the presence of both an amino group and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

4-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C6H4ClF3N2O2/c7-5-4(13)3(11)2(1-12-5)14-6(8,9)10/h1,13H,(H2,11,12)

InChI Key

UGUQEMQVCQENDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)O)N)OC(F)(F)F

Origin of Product

United States

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